2-(4-(2-((4-Chlorobenzoyl)amino)ethyl)phenoxy)butanoic acid
Overview
Description
2-(4-(2-((4-Chlorobenzoyl)amino)ethyl)phenoxy)butanoic acid is a synthetic organic compound with the molecular formula C19H20ClNO4 It is characterized by the presence of a chlorobenzoyl group, an aminoethyl linkage, and a phenoxybutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-((4-Chlorobenzoyl)amino)ethyl)phenoxy)butanoic acid typically involves multiple steps:
Formation of the Chlorobenzoyl Intermediate: The initial step involves the acylation of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.
Aminoethylation: The 4-chlorobenzoyl chloride is then reacted with ethylenediamine to form the 4-chlorobenzoyl ethylenediamine intermediate.
Phenoxybutanoic Acid Formation: The final step involves the reaction of the intermediate with 4-hydroxybutanoic acid under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and aminoethyl moieties.
Reduction: Reduction reactions can target the carbonyl group in the chlorobenzoyl moiety.
Substitution: The aromatic ring in the chlorobenzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Nitro or sulfonic acid derivatives of the aromatic ring.
Scientific Research Applications
2-(4-(2-((4-Chlorobenzoyl)amino)ethyl)phenoxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 2-(4-(2-((4-Chlorobenzoyl)amino)ethyl)phenoxy)butanoic acid involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The aminoethyl linkage allows for hydrogen bonding and electrostatic interactions, enhancing binding affinity. The phenoxybutanoic acid moiety can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Fenofibric acid: Similar in structure but with a different functional group arrangement.
Clofibric acid: Shares the phenoxybutanoic acid moiety but lacks the chlorobenzoyl and aminoethyl groups.
Bezafibrate: Contains a similar aromatic structure but differs in the side chains and functional groups.
Uniqueness: 2-(4-(2-((4-Chlorobenzoyl)amino)ethyl)phenoxy)butanoic acid is unique due to the combination of its chlorobenzoyl, aminoethyl, and phenoxybutanoic acid moieties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-2-17(19(23)24)25-16-9-3-13(4-10-16)11-12-21-18(22)14-5-7-15(20)8-6-14/h3-10,17H,2,11-12H2,1H3,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENQIXHBHFYQQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037191 | |
Record name | 2-(4-{2-[(4-chlorobenzoyl)amino]ethyl}phenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63927-29-7 | |
Record name | 2-(4-(2-((4-Chlorobenzoyl)amino)ethyl)phenoxy)butanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063927297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-{2-[(4-chlorobenzoyl)amino]ethyl}phenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-(2-((4-CHLOROBENZOYL)AMINO)ETHYL)PHENOXY)BUTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G48135M4RI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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